molecular formula C10H12BrN3O2 B1532490 1-(2-Bromo-6-nitrophenyl)piperazine CAS No. 2011361-61-6

1-(2-Bromo-6-nitrophenyl)piperazine

Cat. No. B1532490
M. Wt: 286.13 g/mol
InChI Key: GYQPSFVHBLMPLM-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Bromo-6-nitrophenyl)piperazine, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-6-nitrophenyl)piperazine is based on a six-membered ring containing two nitrogen atoms . The structure also includes a bromo and a nitro group attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2-Bromo-6-nitrophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition . These reactions lead to the formation of the piperazine ring and the introduction of the bromo and nitro groups .

Scientific Research Applications

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives are integral to the development of drugs with various therapeutic uses. Their applications extend across antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The alteration in the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, illustrating the chemical versatility and broad therapeutic potential of piperazine-based compounds (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine and its analogs have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the potential of piperazine-based molecules in addressing the urgent need for new anti-TB molecules, highlighting their role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine in CNS Activity and Psychiatric Treatment

The presence of arylpiperazine derivatives is notable in clinical applications for treating depression, psychosis, or anxiety. These derivatives, including buspirone, nefazodone, and trazodone, undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. The diverse effects these metabolites exhibit on serotonin and other neurotransmitter receptors demonstrate the critical role of piperazine structures in developing CNS-active pharmaceuticals (Caccia, 2007).

Tuberculosis Treatment Development

Piperazine-benzothiazinone derivatives, like Macozinone, are under investigation for tuberculosis (TB) treatment. These compounds target the decaprenylphosphoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis. The ongoing clinical studies for Macozinone raise optimism for developing more efficient TB drug regimens, showcasing the application of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).

Broad Spectrum of Pharmaceutical Applications

Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications. Recent scientific endeavors have developed various methods for synthesizing these derivatives, underlining the continuous interest in piperazine as a potent pharmacophore with diverse medicinal chemistry applications (Mohammed et al., 2015).

properties

IUPAC Name

1-(2-bromo-6-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQPSFVHBLMPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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